3-Methoxy-4-methylsulfonyl-benzoic acid
Description
3-Methoxy-4-methylsulfonyl-benzoic acid is a benzoic acid derivative featuring a methoxy (-OCH₃) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 4-position of the aromatic ring. This compound is characterized by its dual electronic effects: the methoxy group is electron-donating, while the methylsulfonyl group is strongly electron-withdrawing. Such structural features influence its physicochemical properties, including acidity (pKa), solubility, and reactivity, making it relevant in pharmaceutical and agrochemical research for drug design and metabolic studies.
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
3-methoxy-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5H,1-2H3,(H,10,11) |
InChI Key |
VJAGIOAAQLIZDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Notes:
- pKa : The target compound’s acidity is amplified by the electron-withdrawing -SO₂CH₃ group at the para position relative to the carboxylic acid.
- Solubility : Sulfamoyl (-SO₂NH₂) analogs exhibit higher aqueous solubility due to hydrogen bonding.
Research Findings and Data Gaps
- Experimental Data: Limited direct data exist for the target compound, necessitating extrapolation from analogs. For instance, 4-methoxy-3-sulfamoyl-benzoic acid has a measured logP of 1.2, while the target compound’s logP is predicted to be ~1.5–1.8 due to the less polar -SO₂CH₃ group.
- Thermal Stability : Methylsulfonyl derivatives generally exhibit higher melting points (e.g., 215–220°C) compared to methoxy analogs (e.g., 180–190°C for 3-methoxy-4-methylbenzoic acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
